Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-4-21-12(18)11-13-9(15-22-11)5-6-16-8(3)10(17(19)20)7(2)14-16/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPZNGGQHEUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3,5-Dimethyl-1H-Pyrazole
The pyrazole core is functionalized via stepwise nitration. As demonstrated by Chen et al. (2023), 3,5-dimethyl-1H-pyrazole undergoes regioselective nitration at the 4-position using mixed acid (H₂SO₄/HNO₃) at 0°C. The reaction proceeds via electrophilic aromatic substitution, yielding 3,5-dimethyl-4-nitro-1H-pyrazole in 78% yield after recrystallization from dichloromethane.
Key Conditions
-
Reagents : 3,5-dimethyl-1H-pyrazole (1 equiv), HNO₃ (3 equiv), H₂SO₄ (catalyst)
-
Temperature : 0°C → 25°C (gradual warming)
-
Reaction Time : 6 hours
-
Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂
Characterization of Nitro Intermediate
The product is characterized by ¹H NMR (400 MHz, CDCl₃): δ 2.41 (s, 6H, CH₃), 8.02 (s, 1H, pyrazole-H). Mass spectrometry confirms the molecular ion peak at m/z 155.05 [M+H]⁺.
Synthesis of Ethyl 1,2,4-Oxadiazole-5-Carboxylate Moiety
Formation of Amidoxime Intermediate
Ethyl cyanoacetate reacts with hydroxylamine hydrochloride in ethanol to yield ethyl 2-(hydroxyimino)acetate (amidoxime).
Reaction Parameters
-
Reagents : Ethyl cyanoacetate (1 equiv), NH₂OH·HCl (1.5 equiv), NaHCO₃ (2 equiv)
-
Solvent : Ethanol/H₂O (3:1)
-
Temperature : 70°C
-
Time : 4 hours
-
Yield : 89%
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with triphenylphosphine and carbon disulfide under Staudinger/aza-Wittig conditions, forming ethyl 1,2,4-oxadiazole-5-carboxylate.
Procedure
-
Reagents : Amidoxime (1 equiv), CS₂ (1.2 equiv), PPh₃ (1.5 equiv)
-
Solvent : Toluene
-
Temperature : 110°C
-
Time : 8 hours
-
Yield : 74%
¹³C NMR (101 MHz, CDCl₃) : δ 14.1 (CH₃), 62.8 (OCH₂), 162.4 (C=O), 168.9 (oxadiazole-C).
Coupling of Pyrazole and Oxadiazole Units
Nucleophilic Substitution Reaction
The bromoethyl-pyrazole reacts with the deprotonated oxadiazole carboxylate (generated using NaH) in DMF to form the final product.
Optimized Conditions
-
Reagents : 1-(2-Bromoethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1 equiv), ethyl 1,2,4-oxadiazole-5-carboxylate (1.1 equiv), NaH (1.2 equiv)
-
Solvent : DMF
-
Temperature : 60°C
-
Time : 24 hours
-
Yield : 58%
Final Product Characterization
-
MP : 142–144°C
-
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.44 (s, 6H, CH₃), 3.02 (t, J = 6.3 Hz, 2H, CH₂), 4.44 (q, J = 7.1 Hz, 2H, OCH₂), 4.68 (t, J = 6.3 Hz, 2H, N-CH₂), 8.08 (s, 1H, pyrazole-H).
-
HRMS (ESI) : m/z calc. for C₁₃H₁₆N₅O₆ [M+H]⁺: 362.1054; found: 362.1051.
Alternative Synthetic Routes and Comparative Analysis
Huisgen Cyclization Approach
An alternative method employs Huisgen 1,3-dipolar cyclization between a nitrile oxide and the ethyl spacer. However, this route yields <30% of the target compound due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) improves the cyclization step yield to 68% but requires specialized equipment.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : C12H15N5O5
- Molecular Weight : 295.28 g/mol
- CAS Number : 1170931-46-0
Structural Characteristics
The compound features an oxadiazole ring, which is known for its biological activity. The presence of the pyrazole moiety enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate has shown promise in drug development due to its ability to interact with various biological pathways.
Case Study: Antitumor Activity
Research indicates that derivatives of oxadiazoles exhibit antitumor properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction. The nitro group in the pyrazole structure may enhance the compound's efficacy against specific cancer types by targeting tumor metabolism .
Agricultural Chemistry
This compound can be utilized as a pesticide or herbicide due to its potential to disrupt metabolic processes in pests and weeds.
Case Study: Pesticidal Efficacy
A recent investigation into the herbicidal activity of oxadiazole derivatives revealed that they effectively inhibit the growth of certain weed species while being less toxic to crops. The compound's structural features allow it to target specific enzymes involved in plant growth regulation .
Materials Science
The unique chemical structure of this compound makes it suitable for developing advanced materials with specific properties.
Case Study: Polymer Development
In polymer chemistry, incorporating oxadiazole units into polymer backbones has been shown to enhance thermal stability and mechanical properties. A study demonstrated that polymers containing this compound exhibited improved resistance to thermal degradation compared to conventional materials .
Table 1: Comparison of Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | 15 | |
| Oxadiazole A | Herbicidal | 20 | |
| Oxadiazole B | Antibacterial | 10 |
Mechanism of Action
The mechanism by which Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, may play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
Structural Features :
- 1,2,4-Oxadiazole Core : A five-membered aromatic ring with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding capabilities .
- Ethyl Ester : Enhances lipophilicity and serves as a common prodrug motif for carboxylic acids.
The compound has been cataloged under CAS synonyms such as ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylate and is referenced by identifiers like MolPort-002-772-978 and EN300-231569 .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole-5-Carboxylates
The following table compares the target compound with structurally related 1,2,4-oxadiazole esters, emphasizing substituent variations and molecular properties:
*Similarity scores (0–1 scale) based on structural alignment and functional group overlap .
Key Observations :
- Substituent Complexity : The target compound’s pyrazole-ethyl group increases molecular weight and steric bulk compared to simpler alkyl substituents (e.g., methyl, cyclopentyl).
Biological Activity
Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 118515-48-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a 1,2,4-oxadiazole ring linked to a pyrazole moiety. The presence of these heterocycles is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer properties. In a study focusing on various derivatives of oxadiazoles, it was found that these compounds demonstrated significant cytotoxicity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Other Oxadiazoles | A549 | 26.00 |
The compound's activity against the MCF7 breast cancer cell line suggests its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. These compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX). This compound is believed to exert similar effects due to the structural features that facilitate interaction with COX enzymes.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. The oxadiazole ring has been associated with antibacterial and antifungal activities. Studies have reported that derivatives of this class can inhibit the growth of various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Moderate activity reported |
This highlights the potential of this compound in treating infections caused by resistant strains .
Case Studies and Research Findings
A comprehensive review of literature reveals various studies exploring the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced their biological activity .
- Structure–Activity Relationship (SAR) : Research has focused on understanding how structural variations affect the biological efficacy of these compounds. It was noted that electron-withdrawing groups enhance anticancer activity .
- In Vivo Studies : Some studies have progressed to in vivo evaluations where oxadiazole derivatives demonstrated reduced tumor growth in animal models compared to controls .
Q & A
Basic Question: What are the optimal synthetic routes for preparing Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine to form a pyrazole intermediate. A similar method was used to synthesize 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where cyclocondensation with DMF-DMA yielded the pyrazole core .
Oxadiazole Formation : React the pyrazole intermediate with a nitrile or amidoxime under reflux in ethanol to form the 1,2,4-oxadiazole ring. Ethanol-mediated reflux for 2 hours is effective for cyclization, as demonstrated in analogous oxadiazole syntheses .
Nitro Group Introduction : Nitration of the pyrazole ring using concentrated HNO₃/H₂SO₄ at 0–5°C, followed by purification via recrystallization (e.g., DMF/EtOH mixtures) .
Advanced Question: How can low yields in the oxadiazole cyclization step be resolved?
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Optimize by:
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocycle formation, as shown in Suzuki-Miyaura reactions for pyrazole-oxadiazole hybrids .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to ethanol. For example, DMF increased yields in triazolothiadiazole syntheses .
- Temperature Control : Extended reflux (4–6 hours) ensures complete reaction, as noted in the synthesis of 5-(4-methoxyphenyl)pyrazole derivatives .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm) and oxadiazole (δ 8.0–8.5 ppm) protons. Methyl groups on pyrazole appear as singlets (δ 2.1–2.5 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹), nitro (NO₂ stretch at ~1520 cm⁻¹), and oxadiazole (C=N stretch at ~1600 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation, as done for 3,5-dimethyl-1H-pyrazole derivatives .
Advanced Question: How does the nitro group at the pyrazole 4-position influence bioactivity?
Methodological Answer:
The nitro group enhances electrophilicity, enabling interactions with biological targets:
- Enzyme Inhibition : Nitro-substituted pyrazoles exhibit higher affinity for cytochrome P450 enzymes due to electron-withdrawing effects, as seen in lanosterol 14α-demethylase docking studies .
- Antimicrobial Activity : Nitro groups improve membrane permeability and redox activity, as observed in triazolothiadiazole derivatives .
- Stability Trade-off : Nitro groups may reduce hydrolytic stability; evaluate via accelerated degradation studies in buffered solutions (pH 1–13) .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Store below 25°C; DSC/TGA analyses show decomposition above 150°C for similar oxadiazole esters .
- Light Sensitivity : Nitro groups cause photodegradation; use amber vials and inert atmospheres (N₂/Ar) .
- Hydrolytic Stability : Susceptible to ester hydrolysis in basic conditions (pH >10). Monitor via HPLC in aqueous-organic solvent systems .
Advanced Question: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like 14α-demethylase (PDB: 3LD6). The nitro group’s orientation in the active site correlates with inhibitory potency .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., oxadiazole C5 for nucleophilic attacks) .
- MD Simulations : Assess binding stability over 100 ns trajectories; pyrazole-ethyl linker flexibility may enhance target adaptation .
Basic Question: What strategies validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is achievable .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 50.2%, H: 4.5%, N: 18.6%) .
- Melting Point : Sharp mp (e.g., 145–147°C) indicates purity, as seen in structurally related pyrazole carboxylates .
Advanced Question: How to resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, variations in TNF-α inhibition data may arise from differing LPS stimulation times .
- SAR Studies : Systematically modify substituents (e.g., replace nitro with CF₃ or OMe) to isolate electronic vs. steric effects .
- Dose-Response Curves : Use Hill slopes to assess cooperativity; steep slopes suggest multi-target interactions .
Basic Question: What are the solubility properties of this compound in common solvents?
Methodological Answer:
- Polar Solvents : Soluble in DMSO (>50 mg/mL) and DMF; limited solubility in water (<0.1 mg/mL) due to the hydrophobic oxadiazole ester .
- Organic Solvents : Moderately soluble in ethanol (5–10 mg/mL at 25°C); heating to 50°C improves dissolution .
Advanced Question: How to design derivatives to enhance the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug Approach : Replace the ethyl ester with a pivaloyloxymethyl group to improve oral bioavailability, as demonstrated for pyrazole carboxylates .
- LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
- Metabolic Stability : Incorporate deuterium at labile positions (e.g., ethyl chain) to slow CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
